Cas no 6014-42-2 (alpha-L-Rhamnose)

alpha-L-Rhamnose structure
alpha-L-Rhamnose structure
Product Name:alpha-L-Rhamnose
CAS-nummer:6014-42-2
MF:C6H12O5
MW:164.156482696533
MDL:MFCD00066373
CID:502507
PubChem ID:439710
Update Time:2025-04-19

alpha-L-Rhamnose Chemische en fysische eigenschappen

Naam en identificatie

    • (2R,3R,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol
    • (2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol
    • a-L-Mannopyranose, 6-deoxy-
    • RAA
    • RAM
    • rhamnose
    • alpha-L-Rhamnopyranose
    • alpha-L-Rhamnose
    • alpha-L-Rha
    • 6-deoxy-alpha-L-mannopyranose
    • alpha-L-Rhap
    • alpha-L-Mannomethylose
    • alpha-6-Deoxy-L-mannose
    • isodulcit
    • X0E04Y9M7F
    • ALPHA-RHAMNOSE
    • L-Rhamnose monohydrate
    • alpha-L-Mannopyranose, 6-deoxy-
    • alpha-L-Rha-R
    • [3h]-l-rhamnose
    • 3w5n
    • Epitope ID:136105
    • L-(+)-rhamnose-monohydrate
    • 10485
    • alpha-L-rhamnose; 6-deoxy-alpha-L-mannopyranose; L-rhamnose; rhamnose
    • (2S,3S,4S,5S,6R)-6-methyltetrahydro-2H-pyran-2,3,4,5-tetraol
    • Q27103401
    • .ALPHA.-L-RHAMNOSE
    • a-l-rhamnose
    • C02476
    • W-105133
    • DTXSID30331435
    • MFCD00066373
    • .alpha.-L-Mannopyranose, 6-deoxy-
    • CHEBI:27907
    • .ALPHA.-L-RHAMNOPYRANOSE
    • WURCS=2.0/1,1,0/(a2211m-1a_1-5)/1/
    • -L-rhamnopyranose
    • AKOS006281601
    • SCHEMBL624858
    • 6014-42-2
    • 10485-94-6
    • NS00116184
    • SHZGCJCMOBCMKK-HGVZOGFYSA-N
    • UNII-X0E04Y9M7F
    • -L-Rhamnose
    • HY-N5123
    • AS-35300
    • DTXCID80282529
    • CS-0032450
    • DB-022461
    • DA-60951
    • ?-L-RHAMNOPYRANOSE
    • MDL: MFCD00066373
    • Inchi: 1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1
    • InChI-sleutel: SHZGCJCMOBCMKK-HGVZOGFYSA-N
    • LACHT: O1[C@H]([C@@H]([C@@H]([C@H]([C@@H]1C)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 182.07900
  • Monoisotopische massa: 164.06847348 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 139
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 164.16
  • XLogP3: -2.1
  • Topologisch pooloppervlak: 90.2

Experimentele eigenschappen

  • Dichtheid: 1.556±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 238-240 ºC
  • Oplosbaarheid: 易溶 (461 g/L) (25 ºC),
  • PSA: 107.22000
  • LogboekP: -2.41550

alpha-L-Rhamnose Beveiligingsinformatie

alpha-L-Rhamnose Prijsmeer >>

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